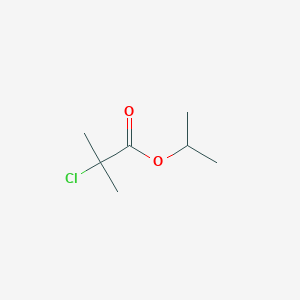
3-(Difluoromethoxy)cinnamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethoxy)cinnamic acid (3-DFMCA) is an organic compound that is widely used in the synthesis of various compounds, as well as in scientific research applications. It is a compound of the cinnamic acid family, and is composed of a benzene ring with two carboxylic acid groups and two fluorine atoms. 3-DFMCA is a colorless solid with a melting point of about 122°C, and is insoluble in water. It has a variety of uses due to its unique properties, and is often used as a building block in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Cinnamic acid derivatives, including 3-(Difluoromethoxy)cinnamic acid, have been recognized for their anticancer properties. Research has highlighted the potential of these compounds in anticancer research, focusing on the synthesis and biological evaluation of various derivatives. The reactive sites in these acids facilitate their use as traditional and recent synthetic antitumor agents, underscoring their underutilized potential since their first clinical use in 1905 (De, Baltas, & Bedos-Belval, 2011).
Antioxidant Activity
Studies have also explored the antioxidant activity of cinnamic acid and its derivatives. They possess a broad spectrum of pharmacological actions, including significant antioxidant properties. This makes them valuable in various industries such as flavoring and perfumery. Research indicates that esterification of cinnamic acid enhances its antioxidant activity (Oladimeji, Essien, Sheriff, & Alemika, 2019).
Solubility Enhancement in Pharmaceuticals
The solubility of trans-cinnamic acid in pharmaceuticals has been a subject of interest. Studies demonstrate the enhancement of solubility in supercritical CO2 with ethanol as a cosolvent. This has implications for its use in food, cosmetics, and pharmaceutical industries due to its antimicrobial, antifungal, and antioxidant properties (Cháfer, Fornari, Stateva, & Berna, 2009).
Biopolymer Catalysis
Cinnamic acid derivatives have been used as catalysts in the polymerization of benzoxazines, demonstrating significant reductions in polymerization temperatures. The chemical structures of these acids impact their catalytic effect, highlighting their potential in the polymer industry (Rodríguez et al., 2020).
Renewable Green Epoxy Resins
Research has extended to the development of green epoxy resins derived from renewable cinnamic acid. The synthesis and properties of these resins are investigated for applications in various fields, focusing on their curing reactivity and thermal stability (Xin, Zhang, Huang, & Zhang, 2014).
Biosynthesis in Escherichia Coli
This compound has also been examined in the context of biosynthesis in E. coli. This research opens avenues for developing environmentally friendly biological processes as alternatives to existing chemical synthesis methods, particularly for the production of important commodity aromatic acids (Sun et al., 2016).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 3-(Difluoromethoxy)cinnamic acid is the Transforming Growth Factor-β1 (TGF-β1) . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis . It is particularly involved in the epithelial-mesenchymal transformation (EMT) of type 2 lung epithelial cells, which leads to excessive extracellular matrix deposition, a key factor in fibrosis .
Mode of Action
This compound interacts with its target, TGF-β1, by inhibiting the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, which are involved in the EMT process . It also increases the expression of E-cadherin, a protein that helps maintain the epithelial state of cells . Furthermore, it significantly reduces the phosphorylation levels of Smad2/3, proteins that are part of the TGF-β1 signaling pathway .
Biochemical Pathways
The compound affects the TGF-β1/Smad signaling pathway, which is involved in the EMT process . By inhibiting the phosphorylation of Smad2/3 proteins, it prevents the formation of a complex with Smad4, which would otherwise move to the nucleus to regulate the expression of target genes and trigger the EMT process in epithelial cells .
Pharmacokinetics
The compound’s efficacy in in vitro and in vivo experiments suggests that it has sufficient bioavailability to exert its effects .
Result of Action
The compound’s action results in the attenuation of TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . This suggests that it could potentially be used as a therapeutic agent for idiopathic pulmonary fibrosis (IPF) .
Action Environment
Biochemische Analyse
Biochemical Properties
3-(Difluoromethoxy)cinnamic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme phenylalanine ammonia-lyase (PAL), which catalyzes the conversion of phenylalanine to cinnamic acid. The difluoromethoxy group in this compound may influence the enzyme’s activity, potentially altering the reaction kinetics and product formation. Additionally, this compound can interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In cancer cells, it can induce apoptosis by causing irreversible DNA damage, leading to cell death . This compound also disrupts the cytoskeleton, affecting cell morphology and motility. Furthermore, this compound influences cell signaling pathways, such as the inhibition of histone deacetylases (HDACs), which play a crucial role in gene expression and cellular metabolism . These effects highlight the potential of this compound as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound inhibits HDACs, leading to changes in gene expression and induction of apoptosis in cancer cells . Additionally, this compound can modulate the activity of cytochrome P450 enzymes, affecting the metabolism of various substrates . These interactions underscore the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained inhibition of HDACs and continuous induction of apoptosis in cancer cells . These findings highlight the importance of monitoring the temporal effects of this compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as the inhibition of tumor growth and reduction of inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects underscore the need for careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic transformations can influence the compound’s bioavailability and activity. Additionally, this compound can affect metabolic flux and metabolite levels, potentially altering cellular homeostasis . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, influencing its localization and accumulation . Additionally, binding to plasma proteins can affect its distribution and bioavailability. These factors play a critical role in determining the compound’s pharmacokinetic properties and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum (ER) and mitochondria . This localization is often mediated by targeting signals and post-translational modifications. For instance, the interaction with cytochrome P450 enzymes in the ER can influence the compound’s metabolic activity . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Eigenschaften
IUPAC Name |
(E)-3-[3-(difluoromethoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c11-10(12)15-8-3-1-2-7(6-8)4-5-9(13)14/h1-6,10H,(H,13,14)/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXXERXTVQNNBQ-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)F)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
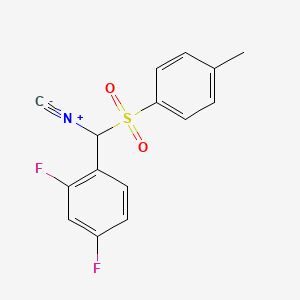
![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride](/img/structure/B1322711.png)





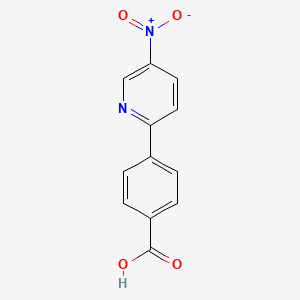
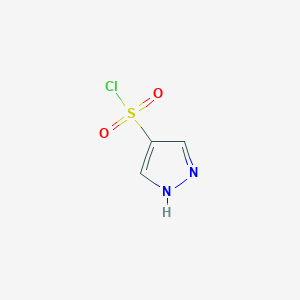

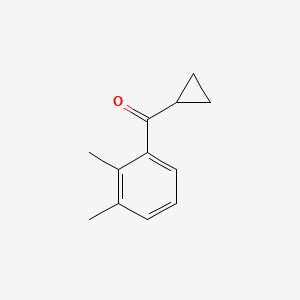
![2-[(diphenylmethyl)sulfanyl]-N-hydroxyacetamide](/img/structure/B1322734.png)
![N-[4-(Acetylamino)phenyl]-3-aminobenzamide](/img/structure/B1322736.png)
